

# In-Depth Technical Guide to the Spectroscopic Data of 3-(Propionyloxy)benzoic Acid

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## Compound of Interest

Compound Name: 3-(Propionyloxy)benzoic acid

Cat. No.: B1611900

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## Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of **3-(Propionyloxy)benzoic acid**, a key organic intermediate. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to elucidate its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section details the theoretical underpinnings of the technique, a standardized protocol for data acquisition, and an in-depth interpretation of the predicted spectral data. This document serves as a valuable resource for researchers in synthetic chemistry, pharmacology, and materials science, offering critical insights for compound identification, purity assessment, and structural verification.

## Introduction

**3-(Propionyloxy)benzoic acid** (CAS No. 51988-36-4) is a derivative of benzoic acid with the molecular formula  $\text{C}_{10}\text{H}_{10}\text{O}_4$  and a molecular weight of 194.18 g/mol .[\[1\]](#) Its structure, featuring both a carboxylic acid and an ester functional group, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The precise characterization of such compounds is paramount to ensure the integrity and reproducibility of scientific research and development.

Spectroscopic methods are the cornerstone of molecular characterization. This guide will explore the expected spectroscopic signature of **3-(Propionyloxy)benzoic acid** using a multi-technique approach to provide a holistic understanding of its chemical structure.

## Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, a standardized atom numbering system is adopted for the **3-(Propionyloxy)benzoic acid** molecule.

Caption: Molecular structure and atom numbering of **3-(Propionyloxy)benzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### Experimental Protocol: NMR Spectroscopy

Objective: To acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3-(Propionyloxy)benzoic acid**.

Materials:

- **3-(Propionyloxy)benzoic acid** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ )
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-(Propionyloxy)benzoic acid** in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (0 ppm).

- Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectra. Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## $^1\text{H}$ NMR Spectral Data (Predicted)

The predicted  $^1\text{H}$  NMR spectrum of **3-(Propionyloxy)benzoic acid** would exhibit distinct signals corresponding to the aromatic, propionyl, and carboxylic acid protons.

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-(Propionyloxy)benzoic acid**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	COOH
~8.01	Doublet of doublets	1H	H-6
~7.85	Triplet	1H	H-2
~7.50	Triplet	1H	H-5
~7.30	Doublet of doublets	1H	H-4
~2.65	Quartet	2H	C9-H <sub>2</sub>
~1.25	Triplet	3H	C10-H <sub>3</sub>

#### Interpretation:

- The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift due to its acidic nature and potential for hydrogen bonding.
- The aromatic protons (H-2, H-4, H-5, H-6) will show complex splitting patterns (doublets and triplets) in the aromatic region of the spectrum, influenced by their positions relative to the electron-withdrawing carboxylic acid and ester groups.
- The methylene protons of the propionyl group (C9-H<sub>2</sub>) are anticipated to be a quartet due to coupling with the adjacent methyl protons.
- The methyl protons of the propionyl group (C10-H<sub>3</sub>) are expected to be a triplet due to coupling with the adjacent methylene protons.

## <sup>13</sup>C NMR Spectral Data (Predicted)

The predicted <sup>13</sup>C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Data for **3-(Propionyloxy)benzoic acid**

Chemical Shift ( $\delta$ , ppm)	Assignment
~172.5	C7 (COOH)
~171.0	C8 (Ester C=O)
~151.0	C3
~132.0	C1
~130.0	C5
~127.0	C6
~123.0	C4
~122.0	C2
~28.0	C9 ( $\text{CH}_2$ )
~9.0	C10 ( $\text{CH}_3$ )

#### Interpretation:

- The two carbonyl carbons (C7 and C8) are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms.
- The aromatic carbons will appear in the typical range of ~120-150 ppm. The carbon attached to the ester oxygen (C3) will be the most downfield among the ring carbons.
- The aliphatic carbons of the propionyl group (C9 and C10) will be the most upfield signals.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

## Experimental Protocol: IR Spectroscopy

Objective: To acquire the IR spectrum of **3-(Propionyloxy)benzoic acid**.

#### Materials:

- **3-(Propionyloxy)benzoic acid** sample
- Potassium bromide (KBr, IR grade)
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **3-(Propionyloxy)benzoic acid** with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum.
- Data Processing: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## IR Spectral Data (Predicted)

The IR spectrum of **3-(Propionyloxy)benzoic acid** is expected to show characteristic absorption bands for the carboxylic acid, ester, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for **3-(Propionyloxy)benzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic acid)
~3100 - 3000	Medium	C-H stretch (Aromatic)
~2980 - 2850	Medium	C-H stretch (Aliphatic)
~1760	Strong	C=O stretch (Ester)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic ring)
~1200	Strong	C-O stretch (Ester and Carboxylic acid)

#### Interpretation:

- A very broad absorption band in the region of 3300-2500 cm<sup>-1</sup> is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- Two distinct and strong C=O stretching absorptions are expected: one for the ester carbonyl (~1760 cm<sup>-1</sup>) and one for the carboxylic acid carbonyl (~1700 cm<sup>-1</sup>). The latter is at a lower wavenumber due to hydrogen bonding.
- Aromatic C-H stretching vibrations typically appear just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretching from the propionyl group will be just below 3000 cm<sup>-1</sup>.
- The presence of the aromatic ring is further confirmed by C=C stretching vibrations around 1600 and 1480 cm<sup>-1</sup>.
- Strong absorption bands in the fingerprint region, particularly around 1200 cm<sup>-1</sup>, will correspond to C-O stretching vibrations of both the ester and carboxylic acid groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of **3-(Propionyloxy)benzoic acid**.

Materials:

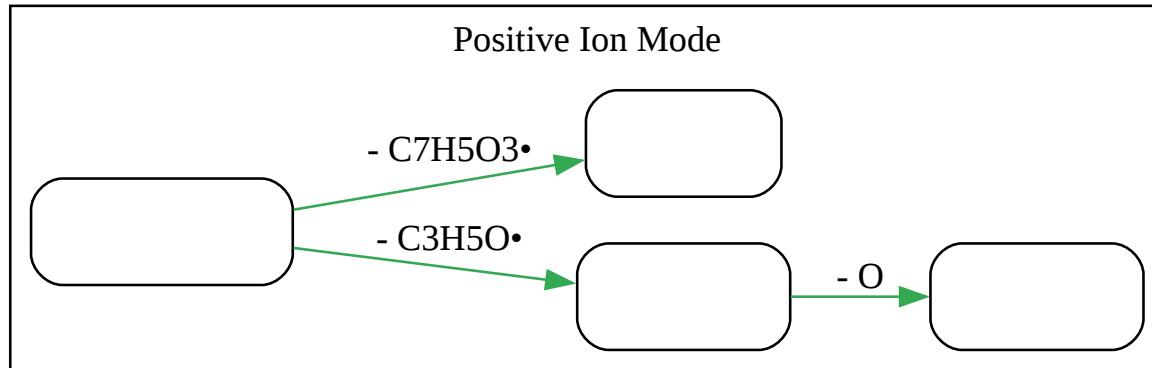
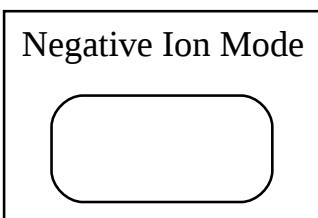
- **3-(Propionyloxy)benzoic acid** sample
- A suitable solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
- Instrumentation Setup:
  - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
  - Set the ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature for ESI).
  - Operate the mass analyzer to scan a relevant mass-to-charge ( $m/z$ ) range.
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often informative.

## Mass Spectral Data (Predicted)

The predicted mass spectrum will show the molecular ion peak and several characteristic fragment ions.



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Caption: Predicted key fragmentation pathways for **3-(Propionyloxy)benzoic acid** in mass spectrometry.

Table 4: Predicted Key Mass Spectral Peaks for **3-(Propionyloxy)benzoic acid**

m/z	Ion Formula	Interpretation
194	[C <sub>10</sub> H <sub>10</sub> O <sub>4</sub> ] <sup>+</sup>	Molecular ion (M <sup>+</sup> )
193	[C <sub>10</sub> H <sub>9</sub> O <sub>4</sub> ] <sup>-</sup>	[M-H] <sup>-</sup> in negative ion mode
137	[C <sub>7</sub> H <sub>5</sub> O <sub>3</sub> ] <sup>+</sup>	Loss of the propionyloxy radical
121	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>	Loss of the propionyloxy group and an oxygen atom
57	[C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>	Propionyl cation

Interpretation:

- The molecular ion peak ( $M^{+}$ ) at m/z 194 would confirm the molecular weight of the compound.
- In negative ion mode, a prominent peak at m/z 193, corresponding to the deprotonated molecule ( $[M-H]^{-}$ ), is expected.
- A significant fragment at m/z 137 would result from the loss of the propionyloxy radical.
- The propionyl cation at m/z 57 is a characteristic fragment for propionyl esters.
- A fragment at m/z 121 could arise from the further fragmentation of the m/z 137 ion.

## Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of **3-(Propionyloxy)benzoic acid**. The predicted NMR, IR, and MS data provide a comprehensive chemical fingerprint of the molecule, highlighting the key structural features and functional groups. The provided experimental protocols offer a standardized approach for the acquisition of high-quality spectral data. This guide serves as a foundational reference for researchers working with **3-(Propionyloxy)benzoic acid**, enabling its unambiguous identification and characterization in various scientific applications.

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## References

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